Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Overview
Description
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal is a synthetic peptide compound with the molecular formula C25H36N4O8 and a molecular weight of 520.58 g/mol. This compound is known for its role as a caspase inhibitor, specifically targeting caspase-1, which is involved in the inflammatory response and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The use of automated peptide synthesizers allows for efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links, while reduction of the peptide backbone can yield alcohol derivatives.
Scientific Research Applications
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: The compound is employed in research on apoptosis and inflammation, particularly in the study of caspase-1 inhibition.
Medicine: It has potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders and neurodegenerative diseases.
Industry: The compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Mechanism of Action
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal exerts its effects by inhibiting caspase-1, an enzyme involved in the cleavage of pro-inflammatory cytokines such as interleukin-1β. The compound binds to the active site of caspase-1, preventing its activation and subsequent downstream signaling pathways. This inhibition reduces the inflammatory response and can protect cells from apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acetyl-aspartyl-glutamyl-valyl-aspartal: Another caspase inhibitor with a similar structure but different amino acid sequence.
Acetyl-tyrosyl-valyl-alanyl-aspartal: Lacks the N-methyl modifications present in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal.
Uniqueness
This compound is unique due to its specific sequence and N-methyl modifications, which enhance its stability and binding affinity to caspase-1. These modifications make it a more potent inhibitor compared to similar compounds.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl]-methylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDYZNNKJIPYAY-LYKNXKPOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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